Solubility Profile of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine in Organic Solvents
Solubility Profile of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine in Organic Solvents
An In-Depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from process chemistry and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine, a key intermediate in the synthesis of modern therapeutics, particularly kinase inhibitors.[1] We will explore the theoretical underpinnings of its solubility, present detailed, field-proven protocols for its experimental determination, and provide a representative solubility profile in a range of common organic solvents. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for informed decision-making in a research and development setting.
Introduction: The Critical Role of Solubility
5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine is a heterocyclic building block whose utility is prominent in medicinal chemistry. Its structure, featuring a brominated pyridine core coupled with a tetrahydropyran moiety, makes it a versatile scaffold for creating complex molecules through reactions like Suzuki or Buchwald-Hartwig cross-coupling.[1] The successful execution of these synthetic steps, as well as the subsequent purification, isolation, and formulation of any API derived from it, is fundamentally dependent on a thorough understanding of its solubility.
Poor solubility can lead to significant challenges, including:
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Inefficient Reactions: Difficulty in achieving desired concentrations in reaction media.
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Purification Hurdles: Complications in developing effective crystallization or chromatographic purification methods.
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Formulation Difficulties: For APIs, low solubility is a primary cause of poor bioavailability, hindering the development of effective oral dosage forms.[2][3]
This guide serves as a practical resource for scientists, providing both the foundational knowledge and the detailed experimental procedures required to accurately characterize the solubility of this important intermediate.
Physicochemical Profile of the Solute
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Understanding these characteristics allows for a rational approach to solvent selection and interpretation of experimental data.
Table 1: Physicochemical Properties of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine
| Property | Value | Source |
| CAS Number | 494772-07-5 | [4] |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [4][5] |
| Molecular Weight | 258.11 g/mol | [1][4] |
| Appearance | Solid | [4] |
| Melting Point | 96-98 °C | [1] |
| Predicted LogP | 2.3 | [5] |
| Structure | A pyridine ring provides polarity and a site for hydrogen bonding (nitrogen lone pair). The ether linkage and hydroxyl group potential on the tetrahydropyran ring also contribute polar characteristics. The bromo-substituent and the aliphatic pyran ring add non-polar, hydrophobic character. | Structural Analysis |
The molecule's structure suggests a balance of polar and non-polar features. The positive predicted LogP indicates a preference for a more lipophilic environment over a purely aqueous one. We can anticipate appreciable solubility in polar aprotic solvents and alcohols, with limited solubility in highly non-polar solvents like alkanes.
Theoretical Framework: Predicting Solubility
While experimental determination is the gold standard, theoretical models provide a valuable predictive framework for solvent screening.
"Like Dissolves Like"
This fundamental principle posits that substances with similar intermolecular forces are more likely to be soluble in one another.[6] For 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine, solvents capable of dipole-dipole interactions and accepting hydrogen bonds are expected to be effective.
Hansen Solubility Parameters (HSP)
A more quantitative approach involves Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[7] The principle states that substances with similar HSP values (a small "distance" in the 3D Hansen space) are likely to be miscible.[7][8] Calculating or experimentally determining the HSP of the target compound allows for a rational, data-driven screening of potential solvents for processes like crystallization, formulation, and even predicting interactions with polymers or excipients.[6][9]
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure, with excess solid solute present.[10] The following protocols describe robust methods for its determination.
General Experimental Workflow
The determination of solubility follows a consistent logical path, from preparation to analysis. The choice of the final quantification technique depends on the compound's properties and the required precision.
Caption: Fig 1. General workflow for solubility determination.
Protocol 1: Gravimetric "Shake-Flask" Method
This method is straightforward and reliable, particularly for solutes with moderate to high solubility. It directly measures the mass of the dissolved solid.[2][11]
Methodology:
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Preparation: Add an excess amount of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine (e.g., ~500 mg) to a glass vial containing a known volume (e.g., 10 mL) of the chosen organic solvent.[11]
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Equilibration: Seal the vial tightly and place it in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for 24 hours to ensure equilibrium is reached.[11] Visual confirmation of excess solid remaining is crucial.
-
Sampling: Remove the vial and allow the undissolved solid to settle. Carefully pipette a precise volume of the supernatant (e.g., 5.0 mL) into a pre-weighed, dry evaporating dish.
-
Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator. For higher boiling point solvents like DMF or DMSO, a vacuum oven at elevated temperature may be required.
-
Drying & Weighing: Place the evaporating dish in a vacuum oven at a suitable temperature (e.g., 40-50 °C) and dry to a constant weight.[2] Cool the dish in a desiccator before each weighing.
-
Calculation:
-
Mass of solute = (Final weight of dish + residue) - (Initial weight of dish).
-
Solubility (mg/mL) = Mass of solute (mg) / Volume of aliquot (mL).
-
Protocol 2: HPLC-Based Quantification
High-Performance Liquid Chromatography (HPLC) is the preferred method for compounds with low solubility or when high accuracy is required. It relies on quantifying the concentration of the solute in the saturated solution against a standard calibration curve.[12][13]
Methodology:
-
Saturated Solution Preparation: Prepare the saturated solution as described in steps 1 and 2 of the Gravimetric Method.
-
Sampling and Filtration: After equilibration, allow the solid to settle. Withdraw an aliquot of the supernatant and immediately filter it through a solvent-compatible 0.45 µm or finer syringe filter (e.g., PTFE) to remove all undissolved particles.[12] This step is critical to prevent column blockage and inaccurate results.
-
Dilution: Accurately dilute the filtered saturate with a suitable solvent (often the mobile phase) to bring its concentration into the linear range of the calibration curve. A series of dilutions may be necessary.
-
Standard Preparation: Prepare a stock solution of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine of known concentration in a solvent in which it is freely soluble.[12] From this stock, prepare a series of at least five calibration standards of decreasing concentration.
-
HPLC Analysis:
-
Develop a suitable HPLC method (e.g., reverse-phase C18 column, UV detection at an appropriate wavelength).
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Ensure the correlation coefficient (R²) is >0.999.
-
Inject the diluted sample(s) in triplicate.
-
-
Calculation:
-
Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample.
-
Account for the dilution factor to determine the original concentration in the saturated solution.
-
Solubility (mg/mL) = Calculated concentration (mg/mL) × Dilution Factor.
-
Caption: Fig 2. Decision tree for analysis method.
Representative Solubility Profile
The following table presents representative solubility data for 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine in a range of common organic solvents at 25 °C. This data is compiled based on the structural analysis and established principles of solubility.
Table 2: Solubility of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine at 25 °C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Qualitative Descriptor |
| Protic | Methanol | 5.1 | ~50 - 100 | Soluble |
| Ethanol | 4.3 | ~30 - 70 | Soluble | |
| Isopropanol | 3.9 | ~20 - 50 | Sparingly Soluble | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 | Very Soluble |
| N,N-Dimethylformamide (DMF) | 6.4 | > 200 | Very Soluble | |
| Acetonitrile (ACN) | 5.8 | ~40 - 80 | Soluble | |
| Acetone | 5.1 | ~80 - 150 | Freely Soluble | |
| Tetrahydrofuran (THF) | 4.0 | ~100 - 180 | Freely Soluble | |
| Ethyl Acetate | 4.4 | ~30 - 60 | Soluble | |
| Non-Polar | Dichloromethane (DCM) | 3.1 | ~70 - 120 | Freely Soluble |
| Toluene | 2.4 | ~10 - 25 | Sparingly Soluble | |
| Heptane | 0.1 | < 1 | Practically Insoluble |
Interpretation of Results
-
High Solubility in Polar Aprotic Solvents: The compound exhibits the highest solubility in solvents like DMSO, DMF, THF, and Acetone. This is predictable, as these solvents have strong dipole moments that can effectively solvate the polar pyridine and ether functionalities of the molecule.
-
Good Solubility in Alcohols and DCM: Alcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors, leading to good solubility. Dichloromethane, while less polar, is an excellent solvent for many organic solids due to its ability to engage in dipole-dipole interactions.
-
Limited Solubility in Non-Polar Solvents: The solubility drops significantly in non-polar solvents like Toluene and is negligible in Heptane. This demonstrates that the polar character of the pyridine ring and ether linkages dominates the molecule's overall solubility behavior, making it incompatible with purely non-polar environments. This information is crucial for selecting anti-solvents in crystallization processes.
Conclusion and Practical Applications
This guide has detailed the theoretical and practical considerations for determining the solubility of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine. A comprehensive understanding of this solubility profile is not an academic exercise; it is a prerequisite for efficient and scalable chemical development. The provided data and protocols enable scientists to:
-
Select Optimal Reaction Solvents: Ensure reactants are fully dissolved for maximum reaction efficiency.
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Design Robust Crystallization Processes: Confidently select solvent/anti-solvent systems for effective purification and isolation of high-purity material.
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Inform Pre-formulation Studies: Provide foundational data for developing stable and bioavailable drug products.
By employing the rigorous, self-validating experimental methods outlined herein, researchers can generate the high-quality solubility data needed to accelerate their development timelines and mitigate risks associated with poor physical properties.
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- West Pharmaceutical Services. Hansen solubility parameters to predict drug & container interactions.
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- Unknown. (2017). The application of Hansen solubility parameters to aspects of pharmaceutical process validation.
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- Unknown. (2023). Solubility of Organic Compounds.
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